molecular formula C21H18O8 B1631986 Naringenin triacetate CAS No. 73111-01-0

Naringenin triacetate

Cat. No.: B1631986
CAS No.: 73111-01-0
M. Wt: 398.4 g/mol
InChI Key: HQZXCNZZVRAEPO-UHFFFAOYSA-N
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Description

Naringenin triacetate is a derivative of naringenin, a naturally occurring flavonoid found predominantly in citrus fruits. Naringenin is known for its antioxidant, anti-inflammatory, and anticancer properties. The triacetate form is synthesized to enhance the bioavailability and stability of naringenin, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naringenin triacetate is typically synthesized through the acetylation of naringenin. The process involves the reaction of naringenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, usually at temperatures around 60-70°C, for several hours until the reaction is complete. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Naringenin triacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield naringenin and acetic acid.

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Although less common, reduction reactions can also be performed on this compound to modify its structure.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed:

    Hydrolysis: Naringenin and acetic acid.

    Oxidation: Various oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound, depending on the specific reaction conditions.

Scientific Research Applications

Neuroprotective Effects

Naringenin triacetate exhibits significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Research indicates that naringenin can enhance cognitive function and protect against neuronal damage through several mechanisms:

  • Cognitive Enhancement : In animal models, naringenin has been shown to improve spatial learning and memory by modulating the PI3K/AKT/GSK-3β signaling pathway, which is crucial for neuronal survival and function .
  • Apoptosis Inhibition : this compound reduces apoptosis in neuronal cells by inhibiting caspase-3 activation and promoting antioxidant responses .
  • Oxidative Stress Reduction : It mitigates oxidative stress by enhancing the expression of antioxidant enzymes, thereby protecting dopaminergic neurons from degeneration in PD models .

Anti-Cancer Properties

This compound has demonstrated anti-cancer effects through various pathways:

  • Cell Cycle Arrest : It induces apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins. For instance, studies show that naringenin can suppress the proliferation of breast cancer cells by modulating ERK and p38 MAPK pathways .
  • Inhibition of Tumor Growth : this compound has been effective against colorectal and prostate cancers by disrupting key signaling pathways involved in tumor growth and metastasis .

Hepatoprotective Effects

This compound's hepatoprotective properties are notable:

  • Lipid Metabolism Regulation : It prevents lipid accumulation in liver cells, thus protecting against non-alcoholic fatty liver disease (NAFLD) and liver fibrosis. This is achieved through the modulation of lipid synthesis and oxidation pathways .
  • Antioxidant Activity : Although naringenin has lower antioxidant capacity compared to other flavonoids, it effectively reduces oxidative stress in liver tissues, contributing to its protective effects against liver damage .

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties:

  • Cytokine Modulation : It reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in chronic inflammatory conditions .
  • Inhibition of Inflammatory Pathways : Naringenin inhibits the NF-kB pathway, which plays a critical role in inflammation and immune response regulation .

Formulation Challenges and Solutions

Despite its beneficial effects, this compound faces challenges related to bioavailability due to extensive metabolism in the gastrointestinal tract. Innovative formulations such as nanoparticles or liposomal delivery systems are being explored to enhance its bioavailability and therapeutic efficacy .

Case Studies

StudyFindingsApplication
Lou et al. (2019)Naringenin protected against 6-OHDA-induced neurodegeneration in PD modelsNeuroprotection
Zbarskt et al. (2020)Ameliorated dopaminergic degeneration via reduction of α-synuclein aggregationPD treatment
Orhan et al. (2021)Showed significant inhibition of BChE activity in vitroAlzheimer's treatment

Mechanism of Action

The mechanism of action of naringenin triacetate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Modulating cellular signaling pathways involved in cell cycle regulation, apoptosis, and metastasis.

Comparison with Similar Compounds

Naringenin triacetate is compared with other similar compounds, such as:

    Naringin: A glycoside form of naringenin, known for its bitter taste and lower bioavailability.

    Hesperidin: Another flavonoid found in citrus fruits, with similar antioxidant and anti-inflammatory properties but different molecular targets.

    Quercetin: A flavonol with potent antioxidant activity, often compared with naringenin for its broader range of biological effects.

This compound stands out due to its enhanced bioavailability and stability, making it a more effective compound for various applications in research and industry.

Biological Activity

Naringenin triacetate is a derivative of naringenin, a natural flavonoid predominantly found in citrus fruits. This compound has garnered interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer effects. This article will delve into the biological activity of this compound, supported by data tables and research findings.

Overview of this compound

This compound is synthesized by acetylating the hydroxyl groups of naringenin. This modification enhances its solubility and bioavailability, potentially augmenting its pharmacological effects compared to its parent compound.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress. The antioxidant capacity is attributed to its ability to increase the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Properties

This compound has been shown to modulate inflammatory pathways, primarily by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This inhibition leads to a decrease in pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases .

Table 1: Summary of Anti-inflammatory Effects

StudyModelEffect Observed
Murine colitis modelDecreased levels of inflammatory mediators (iNOS, ICAM-1)
Aβ-induced neurotoxicityReduction in TNF-α levels and neuroinflammation
RAW 264 macrophagesInhibition of TNF-α production

Anticancer Activity

Research indicates that this compound possesses anticancer properties through various mechanisms:

  • Induction of Apoptosis : this compound has been found to induce apoptosis in cancer cell lines by activating caspase pathways and upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation .
  • Inhibition of Metastasis : Studies have demonstrated that it inhibits the migration and invasion of cancer cells through modulation of signaling pathways such as ERK and p38 MAPK .

Table 2: Anticancer Effects of this compound

Cancer TypeMechanismReference
Breast CancerInduces apoptosis via caspase activation
Colorectal CancerCell cycle arrest and apoptosis induction
GlioblastomaInhibition of migration through ERK modulation

Neuroprotective Effects

This compound also shows promise in neuroprotection. In models of Alzheimer's disease (AD), it has been reported to reduce apoptosis in neuronal cells by modulating signaling pathways related to oxidative stress and inflammation. It effectively decreases levels of amyloid-beta-induced neurotoxicity and improves cognitive function in animal models .

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental models:

  • Murine Colitis Model : this compound treatment led to significant reductions in colonic inflammation markers, suggesting its potential as an anti-inflammatory agent.
  • Alzheimer's Disease Model : In Aβ-stimulated PC12 cells, this compound attenuated apoptosis and improved cell viability through inhibition of oxidative stress pathways.
  • Cancer Cell Lines : In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and colorectal cancer cells.

Properties

IUPAC Name

[4-(5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXCNZZVRAEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559290
Record name 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73111-01-0
Record name 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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